7-Ethoxyrosmanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

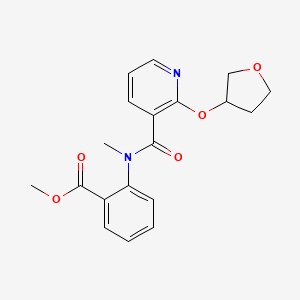

7-Ethoxyrosmanol is a phenolic diterpene that is isolated from Salvia chamelaeagnea . It has been found to exhibit antioxidant activity in vitro and antitumor effects on neuroblastoma cells .

Molecular Structure Analysis

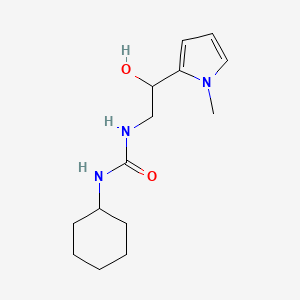

The molecular weight of 7-Ethoxyrosmanol is 374.47 and its formula is C22H30O5 . The structure of 7-Ethoxyrosmanol suggests that multiple OH substitution, conjugation, and lactone ring are important determinants of its free radical scavenging activity and electrochemical behavior .Chemical Reactions Analysis

7-Ethoxyrosmanol has been found to exhibit antioxidant activity in vitro . This activity is lower compared to carnosol, carnosic acid, and rosmanol, possibly due to substitution of the C-7 position with an ethoxyl group which promotes the hydrophobicity in the compounds .Scientific Research Applications

- Researchers have investigated 7ERM’s impact on endothelial cells. In a study using human umbilical vein endothelial cells (HUVECs), 7ERM effectively attenuated high glucose-induced endothelial dysfunction .

- Mechanistically, 7ERM regulated the expression of F-box/LRR-repeat protein 7 (FBXL7), which is associated with cell injury. Knockdown of FBXL7 ameliorated high glucose-induced cell injury, highlighting 7ERM’s potential as a therapeutic drug for hyperglycemia .

Endothelial Dysfunction and Hyperglycemia

Antioxidant Activity

Mechanism of Action

Target of Action

The primary target of 7-Ethoxyrosmanol is the F-box/LRR-repeat protein 7 (FBXL7) in human umbilical vein endothelial cells (HUVECs) . FBXL7 is a ubiquitin E3 ligase that regulates cell cycle and is involved in many biological processes .

Mode of Action

7-Ethoxyrosmanol interacts with FBXL7, regulating its expression in HUVECs . High glucose levels increase the expression of FBXL7, which can be gradually inhibited by 7-Ethoxyrosmanol . This interaction results in changes in cell injury, inflammation, and reactive oxygen species (ROS) production .

Biochemical Pathways

7-Ethoxyrosmanol affects the biochemical pathways related to hyperglycemia-induced endothelial dysfunction . By regulating the expression of FBXL7, 7-Ethoxyrosmanol influences the pathways associated with cell injury, inflammation, and ROS production .

Result of Action

The action of 7-Ethoxyrosmanol results in the attenuation of high glucose-induced endothelial dysfunction in HUVECs . Specifically, it reduces cell injury, the secretion of pro-inflammatory cytokines, and ROS production . Moreover, it ameliorates high glucose-induced cell injury by knocking down FBXL7 .

Action Environment

The action, efficacy, and stability of 7-Ethoxyrosmanol can be influenced by environmental factors such as the presence of high glucose levels . In the presence of 33 mM high glucose, 7-Ethoxyrosmanol has been shown to effectively alleviate hyperglycemia-induced endothelial dysfunction .

properties

IUPAC Name |

(1R,8S,9S,10S)-8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3/t17-,18+,19-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUIVINVBVPWCU-WEMPKCCASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]2[C@@H]3[C@](CCCC3(C)C)(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethoxyrosmanol | |

Q & A

Q1: What are the antioxidant properties of 7-Ethoxyrosmanol and how do they compare to other similar compounds?

A1: 7-Ethoxyrosmanol displays strong antioxidant activity, confirmed by assays like Trolox equivalent antioxidant capacity (TEAC), ferric-ion reducing antioxidant parameter (FRAP), and oxygen radical absorbance capacity (ORAC) []. Notably, it exhibits a low oxidation potential (Epa = 0.11 V) compared to other compounds like carnosol and carnosic acid, suggesting potent antioxidant power []. This activity is attributed to structural features such as multiple hydroxyl (OH) groups, conjugation, and a lactone ring [].

Q2: Besides antioxidant effects, does 7-Ethoxyrosmanol have other potential therapeutic applications?

A2: Research suggests 7-Ethoxyrosmanol might have antitumor properties. In studies on neuroblastoma cells, it showed significant cytotoxicity and induced apoptosis, possibly by degrading procaspase-3 and -9 []. It also influenced cell cycle progression, causing arrest in the G2/M phase [].

Q3: How does the structure of 7-Ethoxyrosmanol contribute to its activity?

A3: While specific structure-activity relationship (SAR) studies for 7-Ethoxyrosmanol are limited in the provided literature, research points to the importance of multiple OH groups, conjugation, and the lactone ring for its antioxidant activity []. Comparing its structure to other active compounds like rosmanol and carnosol reveals these shared features, suggesting their role in free radical scavenging and electrochemical behavior []. Further research is needed to fully elucidate the SAR of 7-Ethoxyrosmanol and explore modifications that could enhance its properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)

![3-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2580071.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)

![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)

![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide](/img/structure/B2580082.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2580087.png)